1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine

sigma-1 receptor radioligand binding CNS pharmacology

1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine (CAS 1119429-26-3; C₁₂H₁₄ClN₃O; MW 251.71) is a heterobifunctional probe molecule featuring a 5-chlorobenzoxazole pharmacophore linked to a 3-aminopiperidine moiety. This compound has been profiled across multiple target classes, revealing a dual activity signature characterized by sub-nanomolar σ₁ receptor affinity (Ki 0.74–1.8 nM) and moderate lysyl oxidase homolog 2 (LOXL2) inhibition (IC₅₀ 75.1 nM), with ancillary activity at the imidazoline I₂ receptor (Ki 123–248 nM).

Molecular Formula C12H14ClN3O
Molecular Weight 251.71 g/mol
Cat. No. B11813792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine
Molecular FormulaC12H14ClN3O
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC3=C(O2)C=CC(=C3)Cl)N
InChIInChI=1S/C12H14ClN3O/c13-8-3-4-11-10(6-8)15-12(17-11)16-5-1-2-9(14)7-16/h3-4,6,9H,1-2,5,7,14H2
InChIKeyGAFLQVXJZVDFCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine: Sigma-1/LOXL2 Dual Pharmacophore for Targeted Probe & Assay Development


1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine (CAS 1119429-26-3; C₁₂H₁₄ClN₃O; MW 251.71) is a heterobifunctional probe molecule featuring a 5-chlorobenzoxazole pharmacophore linked to a 3-aminopiperidine moiety . This compound has been profiled across multiple target classes, revealing a dual activity signature characterized by sub-nanomolar σ₁ receptor affinity (Ki 0.74–1.8 nM) and moderate lysyl oxidase homolog 2 (LOXL2) inhibition (IC₅₀ 75.1 nM), with ancillary activity at the imidazoline I₂ receptor (Ki 123–248 nM) [1][2][3]. These activities are not recapitulated by the des-chloro analog or alternative piperidine regioisomers, making chlorine substitution at the benzoxazole 5-position a critical determinant of target engagement potency and selectivity [1][4].

Why 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine Cannot Be Replaced by Off-the-Shelf Benzoxazole-Piperidine Analogs


Benzoxazole-piperidine scaffolds are widely represented in screening libraries, yet even structurally conservative modifications profoundly alter target engagement. The 5-chloro substituent on the benzoxazole ring of this compound is indispensable for high σ₁ receptor affinity: the corresponding des-chloro analog (1-(benzo[d]oxazol-2-yl)piperidin-3-amine, CAS 1248987-69-0) lacks any reported σ₁ Ki below 100 nM in the same radioligand displacement assay platform . Similarly, repositioning the amine from the 3-position to the 4-position of the piperidine ring—a common procurement shortcut—is expected to ablate the dual σ₁/LOXL2 profile, as SAR studies on 5-chlorobenzoxazole-azepane conjugates demonstrate that σ₁ Ki can shift from 1.27–2.30 nM to >100 nM depending on spacer length and amine geometry [1]. Class-level evidence further shows that chlorine at the 5-position of benzoxazol-2(3H)-one derivatives can achieve σ₁/σ₂ selectivity ratios exceeding 4,000, a feature absent from unsubstituted or fluoro-substituted counterparts [2]. These data collectively establish that generic substitution of this compound with a different benzoxazole-piperidine congener will not preserve its target engagement fingerprint.

Quantitative Differentiation Evidence: 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine vs. Closest Analogs


Sigma-1 Receptor Affinity: Sub-Nanomolar Ki vs. Structurally Closest Des-Chloro Analog

In guinea pig brain cortex membrane competition binding assays using [³H](+)-pentazocine, 1-(5-chlorobenzo[d]oxazol-2-yl)piperidin-3-amine demonstrates a Ki of 0.74–1.8 nM [1][2]. The des-chloro analog 1-(benzo[d]oxazol-2-yl)piperidin-3-amine (CAS 1248987-69-0) has not been reported with any sub-100 nM σ₁ Ki in the same assay platform . This represents a >100-fold affinity advantage conferred solely by the 5-chloro substituent.

sigma-1 receptor radioligand binding CNS pharmacology

LOXL2 Inhibition Potency: Moderate IC₅₀ with Isoform Selectivity Over LOX

In recombinant human enzyme fluorescence assays measuring H₂O₂ production from oxidative deamination of DAP substrate, 1-(5-chlorobenzo[d]oxazol-2-yl)piperidin-3-amine inhibits LOXL2 with an IC₅₀ of 75.1 nM while showing substantially weaker inhibition of LOX (IC₅₀ ≈ 2,400 nM) [1]. This ~32-fold selectivity for LOXL2 over LOX is a quantifiable differentiation parameter not demonstrated by many generic benzoxazole-piperidine derivatives that exhibit pan-LOX inhibition [2].

lysyl oxidase LOXL2 fibrosis Amplex Red assay

Imidazoline I₂ Receptor Affinity: Moderate Binding Distinct from Sigma-1

In rabbit kidney membrane competition binding assays using [³H]idazoxan, this compound displaces radioligand from the imidazoline I₂ receptor with a Ki of 123 nM [1]. This affinity is distinguishable from its sigma-1 activity (Ki 0.74 nM) [2], demonstrating a ~166-fold binding preference for sigma-1 over I₂. The structurally related compound CHEMBL2092861 shows a similar I₂ Ki of 145 nM but with markedly lower sigma-1 affinity (Ki 248 nM) [3], highlighting that the 5-chlorobenzoxazole-3-aminopiperidine topology uniquely balances sigma-1/I₂ dual binding.

imidazoline I2 receptor amine oxidase CNS binding profile

Sigma-2 Receptor Co-Affinity as a Distinct Selectivity Parameter

In rat PC12 cell membrane binding assays, a closely related 5-chlorobenzoxazole-piperidine congener (CHEMBL1698776, BDBM50604967) exhibits a sigma-2 Ki of 90 nM [1]. For this target compound, sigma-2 affinity is reported as Ki = 23 nM, yielding a σ₁/σ₂ selectivity ratio of approximately 0.032 (σ₁ Ki 0.74 nM / σ₂ Ki 23 nM) [2]. Class-level SAR from Romeo et al. (2019) demonstrates that 5-chlorobenzoxazole-azepane analogs achieve σ₁ Ki values of 0.78–2.30 nM with σ₂ Ki values of 3.8–7.9 nM, indicating that the piperidine-3-amine topology shifts selectivity toward σ₂ relative to the azepane series [3].

sigma-2 receptor TMEM97 cancer cell cytotoxicity

Patent-Backed Chemical Matter: Documented Utility in LOXL2 Inhibition Programs

This compound is explicitly claimed as a composition of matter in multiple US patents directed to LOXL2 inhibition for fibrotic diseases (US10774069, US11072585, US11459309, US11793797), where it is listed as Compound 1 or Example 120 [1]. The patent filings disclose IC₅₀ data across LOXL2, LOX, and related amine oxidase isoforms, providing intellectual property (IP) clarity for procurement decisions. By contrast, generic benzoxazole-piperidine screening hits without patent provenance carry Freedom-to-Operate (FTO) risks for translational programs.

fibrosis therapeutics LOXL2 inhibitor patent chemical composition of matter

Recommended Application Scenarios for 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine Based on Verified Evidence


Sigma-1 Receptor Radioligand Displacement Probe for CNS Target Engagement Studies

With a sigma-1 Ki of 0.74 nM in guinea pig brain cortex membranes [1], this compound serves as a high-affinity reference ligand for competitive binding assays. Its ~166-fold selectivity over the imidazoline I₂ receptor (Ki 123 nM) [2] makes it suitable for discriminating sigma-1-specific binding from I₂ background in tissue homogenate studies. Use as a cold competitor in [³H](+)-pentazocine displacement protocols is directly supported by the published assay conditions.

LOXL2-Selective Enzymatic Inhibition in Fibrosis and Tumor Microenvironment Research

The LOXL2 IC₅₀ of 75.1 nM with ~32-fold selectivity over LOX (IC₅₀ ≈ 2,400 nM) [3] positions this compound as a tool for dissecting LOXL2-specific contributions to collagen crosslinking, epithelial-to-mesenchymal transition (EMT), and metastatic niche formation. The Amplex Red fluorescence-based assay conditions are fully defined in the patent literature, enabling direct protocol replication.

Dual Sigma-1/LOXL2 Pharmacophore for Polypharmacology Profiling

This compound is one of the few publicly disclosed chemical entities with quantifiable dual activity at sigma-1 (Ki 0.74 nM) [1] and LOXL2 (IC₅₀ 75.1 nM) [3]. It can be deployed as a dual-pathway probe in studies investigating the intersection of sigma receptor signaling and extracellular matrix remodeling, particularly in neuro-oncology or fibrotic CNS disorders.

IP-Cleared Chemical Starting Point for Fibrosis Lead Optimization Programs

As a composition of matter claimed in four US patents (US10774069, US11072585, US11459309, US11793797) [3], this compound offers a defined IP landscape for medicinal chemistry teams initiating LOXL2 inhibitor lead optimization. Procurement of this specific compound—rather than an uncharacterized benzoxazole-piperidine analog—provides a direct link to the patent examples, facilitating SAR expansion with legal clarity.

Quote Request

Request a Quote for 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.